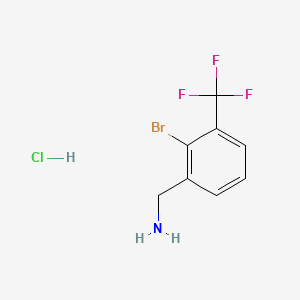

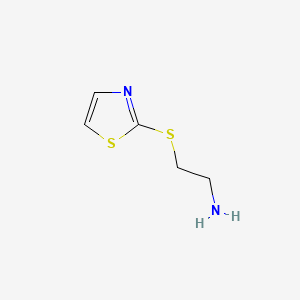

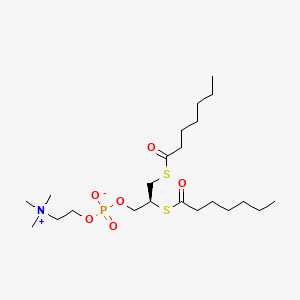

![molecular formula C23H19NO3 B594069 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid CAS No. 1307803-52-6](/img/structure/B594069.png)

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

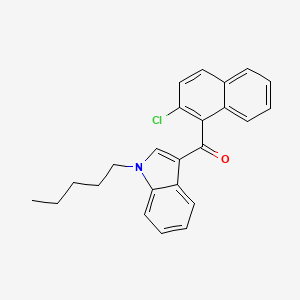

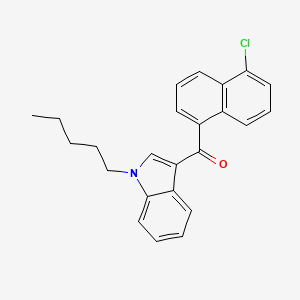

JWH 073 N-butanoic acid metabolite: is a secondary urinary metabolite of the synthetic cannabinoid JWH 073. This compound is characterized by the carboxylation of the N-alkyl chain, based on the metabolism of closely related compounds such as JWH 015 and JWH 018 . It is primarily used in research and forensic applications .

Mechanism of Action

Target of Action

The primary targets of the JWH 073 N-butanoic acid metabolite, also known as 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid, are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 073 N-butanoic acid metabolite acts as a mildly selective agonist of the CB1 receptor . The Ki values for binding CB1 and CB2 receptors are 8.9 and 38 nM, respectively, for a CB1:CB2 ratio of 0.23 . This means that the compound has a higher affinity for the CB1 receptor, and its interaction with these receptors can lead to changes in the physiological processes controlled by the endocannabinoid system .

Biochemical Pathways

The endocannabinoid system is involved in a variety of physiological processes, and any changes in this system could have downstream effects on these processes .

Pharmacokinetics

The JWH 073 N-butanoic acid metabolite is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated . This suggests that the compound undergoes metabolism in the body, which could affect its bioavailability. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound .

Biochemical Analysis

Biochemical Properties

The “JWH 073 N-butanoic acid metabolite” plays a role in biochemical reactions, particularly in the metabolism of the closely-related JWH 015 and JWH 018

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “JWH 073 N-butanoic acid metabolite” is complex and involves several biochemical interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “JWH 073 N-butanoic acid metabolite” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “JWH 073 N-butanoic acid metabolite” can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“JWH 073 N-butanoic acid metabolite” is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “JWH 073 N-butanoic acid metabolite” within cells and tissues is a complex process that may involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 N-butanoic acid metabolite involves the carboxylation of the N-alkyl chain of JWH 073. This process is typically carried out using standard organic synthesis techniques, including the use of carboxylating agents under controlled conditions .

Industrial Production Methods: The compound is usually produced in small quantities in specialized laboratories .

Chemical Reactions Analysis

Types of Reactions: JWH 073 N-butanoic acid metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: JWH 073 N-butanoic acid metabolite is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples .

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body .

Medicine: While not used directly in medicine, the compound’s study contributes to the broader understanding of synthetic cannabinoids’ effects, which can inform medical research and potential therapeutic applications .

Industry: The compound is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples, aiding in drug testing and law enforcement .

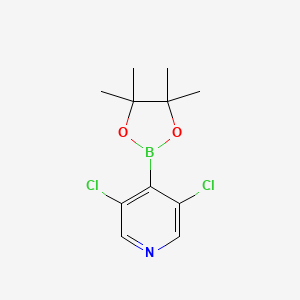

Comparison with Similar Compounds

JWH 015: Another synthetic cannabinoid with similar metabolic pathways.

JWH 018: A closely related compound with similar carboxylation of the N-alkyl chain.

Uniqueness: JWH 073 N-butanoic acid metabolite is unique due to its specific metabolic profile and its role as a secondary urinary metabolite of JWH 073. Its selective affinity for CB1 receptors also distinguishes it from other synthetic cannabinoids .

Properties

IUPAC Name |

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYKVLRMJAKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016341 |

Source

|

| Record name | JWH-073 Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-52-6 |

Source

|

| Record name | JWH-073 Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions detecting JWH-018 N-5-hydroxypentyl in sewage. What is the connection between this compound and 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid?

A1: JWH-018 N-5-hydroxypentyl and 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid are both metabolites of the synthetic cannabinoid JWH-018. [] The presence of these metabolites in sewage indicates the consumption of JWH-018 within the community. [] By measuring the concentration of these metabolites in wastewater, researchers can estimate the extent of JWH-018 use in a population. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)